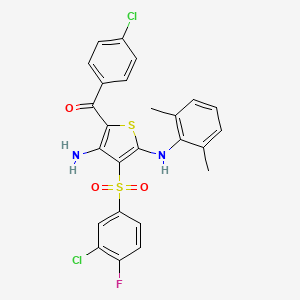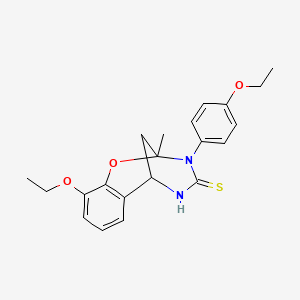
3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may include:
Formation of the thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chlorination, fluorination, and sulfonylation reactions are used to introduce the desired substituents on the benzene and thiophene rings.
Coupling reactions: The final compound is formed through coupling reactions, such as Suzuki or Stille coupling, to attach the various functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts like palladium or nickel.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Application in the development of advanced materials, such as organic semiconductors or polymers.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chlorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-phenylthiophene-2,4-diamine
- 3-(4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine
Uniqueness
The uniqueness of 3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine lies in its specific combination of substituents, which may confer unique chemical and biological properties. This can include enhanced binding affinity, selectivity, or stability compared to similar compounds.
Propriétés
Formule moléculaire |
C25H19Cl2FN2O3S2 |
|---|---|
Poids moléculaire |
549.5 g/mol |
Nom IUPAC |
[3-amino-4-(3-chloro-4-fluorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C25H19Cl2FN2O3S2/c1-13-4-3-5-14(2)21(13)30-25-24(35(32,33)17-10-11-19(28)18(27)12-17)20(29)23(34-25)22(31)15-6-8-16(26)9-7-15/h3-12,30H,29H2,1-2H3 |
Clé InChI |
ZOWQKJPBEWKDSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14965910.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14965918.png)
![3-(3,4-dimethoxyphenyl)-11-(5-ethylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14965920.png)

![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965925.png)
![3-(2-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B14965931.png)

![5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14965948.png)
![2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14965964.png)
![5-(3,4-Difluorophenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14965970.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B14965973.png)
![N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14965980.png)
![3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965993.png)

